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molecular formula C10H18N2O B8609650 N-(6-Cyanohexyl)propanamide CAS No. 62578-16-9

N-(6-Cyanohexyl)propanamide

Cat. No. B8609650
M. Wt: 182.26 g/mol
InChI Key: XQFFRCQKYQUSTA-UHFFFAOYSA-N
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Patent
US04009208

Procedure details

The intermediate N-n-propyl-1,7-heptanediamine was prepared in two steps following the procedure described in Example 119. There was first obtained, as an amber liquid, 14.4 g. of 7-propionamidoheptanonitrile using 10.0 g. of 7-aminoheptanonitrile, 8.1 g. of propionyl chloride, 6.9 g. of pyridine and 100 ml. of benzene. Next was obtained 9.3 g. of n-propyl-1,7-heptanediamine, b.p. 112°-116° C. at 5 mm., using 8.0 g. of lithium aluminum hydride in 900 ml. of tetrahydrofuran and 18.2 g. of 7-propionamidoheptanonitrile in 100 ml. of tetrahydrofuran.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
n-propyl-1,7-heptanediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]#[N:13])(=O)[CH2:2][CH3:3].NCCCCCCC#N.C(Cl)(=O)CC.C(C(N)CCCCCCN)CC.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1.C1C=CC=CC=1.N1C=CC=CC=1>[CH2:1]([NH:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][NH2:13])[CH2:2][CH3:3] |f:4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CC)(=O)NCCCCCCC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCCC#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)Cl
Step Five
Name
n-propyl-1,7-heptanediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C(CCCCCCN)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)NCCCCCCC#N
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There was first obtained, as an amber liquid, 14.4 g
CUSTOM
Type
CUSTOM
Details
Next was obtained 9.3 g

Outcomes

Product
Name
Type
product
Smiles
C(CC)NCCCCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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